1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
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Overview
Description
VH 032, phenol is a functionalized von-Hippel-Lindau protein ligand (VHL) used primarily in PROTAC (Proteolysis Targeting Chimera) research and development. This compound incorporates an E3 ligase ligand with a terminal hydroxyl group, making it ready for conjugation to a target protein ligand . The chemical name for VH 032, phenol is (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032, phenol involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the hydroxyl group. The specific synthetic routes and reaction conditions are proprietary and often involve the use of protecting groups, coupling reactions, and purification steps to achieve high purity .
Industrial Production Methods
Industrial production methods for VH 032, phenol are not widely disclosed due to proprietary reasons. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, often involving large-scale organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
VH 032, phenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making VH 032, phenol highly reactive in electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation), and aluminum chloride (for Friedel–Crafts reactions).
Oxidation: Fremy’s salt is commonly used for the oxidation of phenols to quinones.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated phenols, nitrophenols, sulfonated phenols, and alkylated phenols.
Oxidation: The major product is quinone.
Scientific Research Applications
VH 032, phenol is extensively used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a building block in the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted protein degradation therapies for various diseases.
Industry: Utilized in the development of novel therapeutic agents and research tools.
Mechanism of Action
VH 032, phenol functions by recruiting the von-Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The molecular targets and pathways involved include the VHL protein and the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
VH 032 phenol-alkylC4-amine: A functionalized VHL ligand with an alkyl linker and terminal amine for onward chemistry.
VH 032 phenol-C4-NH2: Another variant with a short alkyl linker ready for conjugation to a target protein ligand.
Uniqueness
VH 032, phenol is unique due to its specific functionalization, which allows for efficient conjugation to target protein ligands. This makes it a valuable tool in PROTAC research and development, offering high specificity and efficiency in targeted protein degradation .
Properties
Molecular Formula |
C24H32N4O5S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29) |
InChI Key |
CUHVZPHLQIBKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O |
Origin of Product |
United States |
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